(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2. It has a molecular weight of 214.28 . The IUPAC name for this compound is (4-fluoropiperidin-1-yl)(piperidin-4-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone , a compound with a complex structure involving piperidine rings, has been a subject of various synthesis and chemical property studies. The compound has been synthesized using starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, employing processes like amidation, Friedel-crafts acylation, and hydration. These methods ensure reasonable overall yields and the structural integrity of the compound as confirmed by 1H NMR spectroscopy (Zheng, 2010). Additionally, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles involving similar compounds have been extensively studied, confirming their structures using various spectroscopic methods and X-ray diffraction studies (Benaka Prasad et al., 2018).
Radioactive Labeling and Visualization
Research has also been directed towards the synthesis, radioactive labeling, and in vivo evaluation of compounds structurally similar to this compound. For instance, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone has been synthesized and evaluated for visualization of the 5-HT2A receptor with SPECT. This compound, after undergoing processes like electrophilic iododestannylation for radioactive labeling, showed significant uptake in mice brain, suggesting its potential in neuroimaging (Blanckaert et al., 2005).
Antimicrobial and Antileukemic Activity
Several studies have been dedicated to exploring the antimicrobial and antileukemic properties of compounds related to this compound. For instance, a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activities, with certain derivatives exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Furthermore, to explore the anticancer effects associated with the piperidine framework, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives have been synthesized, with certain compounds showing antiproliferative activity against human leukemia cells, suggesting their potential in leukemia treatment (Vinaya et al., 2011).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future research directions could involve exploring the potential therapeutic applications of “(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone”.
Mechanism of Action
- However, piperidine derivatives have been associated with various biological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory effects .
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- Information on absorption is not available. The volume of distribution is unknown. Details about metabolism are lacking. No data on excretion. The compound’s properties (lipophilicity, solubility, etc.) would influence its bioavailability .
Biochemical Analysis
Biochemical Properties
(4-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as cytochrome P450 can lead to its metabolism and subsequent biochemical effects. Additionally, it may bind to specific proteins, altering their function and influencing biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in their activity, affecting downstream biochemical pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels. High doses of the compound can result in toxicity, affecting various organs and systems in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its metabolism and the formation of metabolites. These metabolic pathways can influence the compound’s activity and its effects on biochemical processes. Additionally, the compound’s interaction with cofactors can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s distribution within different cellular compartments and tissues, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIGBFCEHSLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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